molecular formula C10H8O3 B13630329 3-(4-Hydroxy-2-methylphenyl)propiolic acid

3-(4-Hydroxy-2-methylphenyl)propiolic acid

Cat. No.: B13630329
M. Wt: 176.17 g/mol
InChI Key: JJUQGUGMYXZLTR-UHFFFAOYSA-N
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Description

3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H8O3 It is a derivative of propiolic acid and features a hydroxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-2-methylbenzaldehyde and propiolic acid.

    Reaction Conditions: The aldehyde undergoes a condensation reaction with propiolic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.

Major Products Formed

    Oxidation: Formation of 3-(4-oxo-2-methylphenyl)prop-2-ynoic acid.

    Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)prop-2-ene or 3-(4-hydroxy-2-methylphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    Propiolic acid: The parent compound, which lacks the phenyl ring and substituents, is simpler in structure and has different reactivity.

Uniqueness

3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C10H8O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6,11H,1H3,(H,12,13)

InChI Key

JJUQGUGMYXZLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C#CC(=O)O

Origin of Product

United States

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